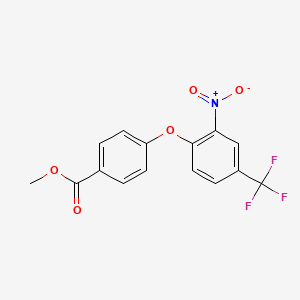
Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is an organic compound with the molecular formula C15H10F3NO5 It is a derivative of benzoic acid and contains both nitro and trifluoromethyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate typically involves the following steps:
Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile: This step is performed under base or acid catalysis to produce 2-Nitro-4-(trifluoromethyl)benzamide.
Alcoholysis Reaction: The 2-Nitro-4-(trifluoromethyl)benzamide is then mixed with a sulfuric acid-methanol solution for an alcoholysis reaction to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yields and purity. The reaction conditions are kept mild, and the post-treatment process is simplified to facilitate large-scale production .
化学反应分析
Types of Reactions
Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Reduction: The major product is Methyl 4-(2-Amino-4-(trifluoromethyl)phenoxy)benzoate.
Substitution: Depending on the nucleophile, various substituted products can be formed.
科学研究应用
Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including antibacterial agents and inhibitors of cholesterol ester transfer.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and insecticides.
Material Science: The compound is used in the development of new materials with specific properties due to its unique functional groups.
作用机制
The mechanism of action of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate depends on its application:
相似化合物的比较
Similar Compounds
- Methyl 2-Nitro-4-(trifluoromethyl)benzoate
- Methyl 2,4-bis(trifluoromethyl)benzoate
- 2-Nitro-4-(trifluoromethyl)phenol
Uniqueness
Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is unique due to its combination of nitro and trifluoromethyl groups, which impart distinct chemical properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity patterns.
生物活性
Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate (CAS No. 297148-99-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H12F3N1O4, with a molecular weight of approximately 341.24 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties, potentially influencing the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. The presence of such groups has been linked to increased potency against various pathogens due to enhanced lipophilicity and binding affinity to target sites.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 4.88 µg/mL |
| Compound B | C. albicans | 22.4 µg/mL |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC values for this compound are yet to be determined.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The compound's structural characteristics suggest it may inhibit specific cancer cell lines, similar to other compounds with trifluoromethyl substitutions.
Case Study Overview
In a recent study, derivatives containing trifluoromethyl groups were tested against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, compounds with similar structural motifs showed promising IC50 values better than standard chemotherapeutics like Doxorubicin.
Table 2: Anticancer Activity
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Compounds with trifluoromethyl groups often demonstrate inhibition against critical enzymes involved in cell proliferation and survival.
- Gene Expression Modulation : Studies have shown that certain derivatives can down-regulate genes associated with cancer progression, such as TP53 and EGFR, indicating a potential pathway for therapeutic intervention.
属性
IUPAC Name |
methyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-23-14(20)9-2-5-11(6-3-9)24-13-7-4-10(15(16,17)18)8-12(13)19(21)22/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGXOPXRCXXFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














